molecular formula C18H30O2 B1341806 5-Dodecylbenzene-1,3-diol CAS No. 72707-60-9

5-Dodecylbenzene-1,3-diol

Cat. No. B1341806
CAS RN: 72707-60-9
M. Wt: 278.4 g/mol
InChI Key: VXCBVCVQEPHVDJ-UHFFFAOYSA-N
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Description

5-Dodecylbenzene-1,3-diol is a chemical compound . It has a molecular formula of C18H30O2 and a molecular weight of 278.4 g/mol.

Scientific Research Applications

Environmental Toxicology

5-Dodecylbenzene-1,3-diol, as a component of dodecylbenzene sulfonate (DBS), has been studied for its environmental impact. Research on DBS, used in household detergents, focused on its toxicokinetics and toxicity to aquatic organisms like the midge Chironomus riparius. Studies revealed significant concerns about its potential environmental effects due to its widespread use and persistence (Hwang et al., 2003).

Nano-Composite Adsorbents

The compound has applications in the development of nano-composite adsorbents. For example, the organic ligand 4-dodecyl-6-((4-(hexyloxy)phenyl)diazenyl) benzene-1,3-diol (DPDB) has been utilized to prepare nano-composite adsorbents for efficient detection and recovery of Ce(III) ions in aqueous solutions. This highlights its potential in environmental remediation and resource recovery (Awual et al., 2015).

Liquid Crystal Formation

Research into the formation of liquid crystals has involved derivatives of 5-Dodecylbenzene-1,3-diol. The synthesis and study of distyrylbenzenes with alkoxy chains, including dodecylbenzene derivatives, have been explored for their ability to generate liquid crystalline states, indicating potential applications in material science and display technologies (Meier et al., 1988).

Electrical Insulation

5-Dodecylbenzene-1,3-diol, as part of dodecylbenzene insulating oil, has been studied for its application in high-voltage cables. Research focused on its physical, chemical, and electrical properties, including its behavior under breakdown conditions and flashover events, demonstrating its utility in the electrical industry (Zheng et al., 2020).

Water Treatment

The photocatalytic oxidation of dodecylbenzene sulfonate (DBS) in water treatment processes has been explored. Studies using catalysts like TiO2 and FeCl3 demonstrated the compound's degradation, indicating its role in the removal of pollutants from water sources (Domínguez et al., 1998).

Petrochemical Analysis

In the petrochemical industry, the analysis of dodecylbenzene, which is closely related to 5-Dodecylbenzene-1,3-diol, has been a focus of research. Gas-liquid chromatographic-mass spectrometric techniques have been applied to investigate industrial dodecylbenzene samples, aiding in the identification of components and understanding molecular weights. This research is crucial for quality control and characterization of petrochemical products (Ötvös et al., 1973).

Nanocomposite Materials

Studies have also investigated surfactant intercalated alpha-hydroxides of metals such as cobalt and nickel using dodecylbenzene sulfonate. These materials exhibit interesting delamination and restacking behavior in organic media, suggesting applications in the development of novel nanocomposite materials for various technological applications (Nethravathi et al., 2005).

Ultrasonic Irradiation in Water Treatment

The use of ultrasonic irradiation to remove sodium dodecylbenzene sulfonate (SDBS) from aqueous solutions has been explored. This method demonstrates potential for enhancing the biodegradability of pollutants in water treatment processes (Manousaki et al., 2004).

Nanotechnology Applications

In nanotechnology, sodium dodecylbenzene sulfonate (SDBS) has been studied for its role in exfoliating graphitic materials. Its unique properties, such as the presence of a phenyl group attached to the anionic head, have been characterized through molecular dynamics simulations, showcasing its potential in the field of nanotechnology (Palazzesi et al., 2011).

Solubilization of Carbon Nanotubes

The solubilization of single-wall carbon nanotubes in water using sodium dodecylbenzene sulfonate has been a subject of interest. This process highlights the surfactant's potential in creating high-weight fraction dispersions of carbon nanotubes, which is crucial for various applications in materials science and engineering (Islam et al., 2003).

Electrical Properties in Nanocomposites

Dodecylbenzene sulfonic acid doping in polypyrrole films has been investigated for its influence on electrical and optical properties. This research is significant for applications in sensor technologies and battery technology (Sacchidan et al., 2015).

properties

IUPAC Name

5-dodecylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15,19-20H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCBVCVQEPHVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591148
Record name 5-Dodecylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Dodecylbenzene-1,3-diol

CAS RN

72707-60-9
Record name 5-Dodecylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IV Gryazeva, ОK Davydova… - Cellular and Molecular …, 2015 - degruyter.com
The antioxidant activities of five alkylresorcinol (AR) homologs with alkyl chains of 1, 3, 5 6 and 12 carbon atoms were studied using molecular and cellular assays for superoxide anions …
Number of citations: 4 www.degruyter.com
PG Vásquez-Ocmín, G Marti, M Bonhomme… - Analytica Chimica …, 2021 - Elsevier
Cannabis sativa has a long history of domestication both for its bioactive compounds and its fibers. This has produced hundreds of varieties, usually characterized in the literature by …
Number of citations: 17 www.sciencedirect.com

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